molecular formula C14H9F3O B1294469 2-(Trifluoromethyl)benzophenone CAS No. 727-99-1

2-(Trifluoromethyl)benzophenone

Cat. No.: B1294469
CAS No.: 727-99-1
M. Wt: 250.21 g/mol
InChI Key: JXIWJBWMQXDALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H9F3O. It is characterized by the presence of a trifluoromethyl group attached to the benzophenone structure. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of other complex molecules .

Safety and Hazards

2-(Trifluoromethyl)benzophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Relevant Papers The relevant papers for this compound include studies on its synthesis , its chemical reactions , and its safety and hazards .

Mechanism of Action

Target of Action

Benzophenone derivatives have been known to exhibit antimicrobial activity . Therefore, it’s plausible that 2-(Trifluoromethyl)benzophenone may interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Benzophenone derivatives have been reported to interfere with bacterial cell division

Pharmacokinetics

The trifluoromethyl group is known to enhance the metabolic stability of pharmaceutical compounds . Therefore, it’s possible that this compound may have favorable pharmacokinetic properties, but this would need to be confirmed through experimental studies.

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)benzophenone plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, influencing their activity. For instance, the asymmetric reduction of this compound by lithium aluminium hydride treated with (S)-(+)- or ®-(-)-2-(2-iso-indolinyl)butan-1-ol has been investigated . This interaction highlights the compound’s ability to participate in stereoselective reactions, which are crucial in the synthesis of chiral molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby altering cellular behavior. Additionally, this compound can modulate metabolic pathways, impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with lithium aluminium hydride results in the formation of a stereoselective product . This binding interaction is crucial for the compound’s role in biochemical reactions, as it determines the specificity and efficiency of the reaction.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for prolonged use in biochemical experiments . Its degradation products may also have significant effects on cellular processes, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal cellular functions . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. Its role in these pathways can influence metabolic flux and metabolite levels within cells. For instance, the compound’s interaction with lithium aluminium hydride in asymmetric reduction reactions demonstrates its involvement in complex biochemical processes . Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells . These interactions determine the compound’s availability and effectiveness in biochemical reactions, as well as its potential toxicity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and for exerting its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)benzophenone can be synthesized through several methods. One common approach involves the reaction of 2-chloro-6-trifluoromethylbenzonitrile with triethylamine in the presence of a palladium on carbon catalyst. The reaction is carried out in tetrahydrofuran at 25°C under 1.5 atm of hydrogen for 16 hours . Another method involves the asymmetric reduction of this compound using lithium aluminium hydride treated with (S)-(+)- or ®-(-)-2-(2-iso-indolinyl)butan-1-ol .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 3′-(Trifluoromethyl)acetophenone
  • 4′-(Trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)benzonitrile
  • (Trifluoromethoxy)benzene

Comparison: 2-(Trifluoromethyl)benzophenone is unique due to the specific positioning of the trifluoromethyl group on the benzophenone structure. This positioning can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in synthetic chemistry and industrial processes .

Properties

IUPAC Name

phenyl-[2-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O/c15-14(16,17)12-9-5-4-8-11(12)13(18)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIWJBWMQXDALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223002
Record name 2-(Trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

727-99-1
Record name Phenyl[2-(trifluoromethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=727-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)benzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000727991
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Trifluoromethyl)benzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70223002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(trifluoromethyl)benzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.885
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(Trifluoromethyl)benzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q7K3BJ3MGJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)benzophenone
Reactant of Route 2
2-(Trifluoromethyl)benzophenone
Reactant of Route 3
Reactant of Route 3
2-(Trifluoromethyl)benzophenone
Reactant of Route 4
Reactant of Route 4
2-(Trifluoromethyl)benzophenone
Reactant of Route 5
Reactant of Route 5
2-(Trifluoromethyl)benzophenone
Reactant of Route 6
Reactant of Route 6
2-(Trifluoromethyl)benzophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.